molecular formula C10H12N2O2 B1208799 N(1),N(3)-Diallyluracil CAS No. 6892-10-0

N(1),N(3)-Diallyluracil

Cat. No.: B1208799
CAS No.: 6892-10-0
M. Wt: 192.21 g/mol
InChI Key: RDFAAIUDYVIXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(1),N(3)-Diallyluracil is a uracil derivative substituted with allyl groups at both the N1 and N3 positions of the pyrimidine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a monoisotopic mass of 192.08987 Da . The allyl substituents confer unique steric and electronic characteristics, distinguishing it from other uracil derivatives such as fluorinated or benzyl-substituted analogs.

Properties

CAS No.

6892-10-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1,3-bis(prop-2-enyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-8-5-9(13)12(7-4-2)10(11)14/h3-5,8H,1-2,6-7H2

InChI Key

RDFAAIUDYVIXJT-UHFFFAOYSA-N

SMILES

C=CCN1C=CC(=O)N(C1=O)CC=C

Canonical SMILES

C=CCN1C=CC(=O)N(C1=O)CC=C

Synonyms

N(1),N(3)-diallyluracil

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Uracil derivatives are often modified at the N1, N3, or C5 positions to alter their biological activity, solubility, or stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Uracil Derivatives
Compound Substituents Molecular Weight (Da) Key Properties/Applications References
N(1),N(3)-Diallyluracil Allyl groups at N1, N3 192.09 Limited data; patent activity
5-Fluorouracil (5-FU) Fluorine at C5 130.08 Anticancer (thymidylate synthase inhibition)
Compound 13 (Fluorinated Uridine) Benzyl + difluoro-sugar ~434* Antiviral/anticancer (nucleoside analog)
Gemcitabine Difluorocytidine 299.30 Anticancer (DNA incorporation)
5,6-Diaminouracil Derivatives Varied N1/N3 substituents ~180–220 Conformational diversity (NMR/X-ray studies)

*Estimated based on fluorinated uridine analogs .

Key Observations:

Studies on 5,6-diaminouracil derivatives demonstrate that N1/N3 substituents (e.g., benzyl vs. alkyl) significantly influence NMR splitting patterns and crystallographic packing . Fluorinated analogs (e.g., 5-FU) benefit from fluorine’s electronegativity, enhancing metabolic stability and target affinity .

Biological Activity: While 5-FU and gemcitabine are established anticancer agents with well-defined mechanisms, this compound’s activity remains underexplored. Fluorinated uridine analogs (e.g., Compound 13) exhibit antiviral activity due to their ability to mimic natural nucleosides, disrupting viral replication .

Fluorinated derivatives like 5-FU and gemcitabine balance polarity and lipophilicity, optimizing pharmacokinetics .

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